ethyl 2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(cinnamoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a cinnamoylamino group, a carbothioyl group, and a tetrahydro-1-benzothiophene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 2-{[(cinnamoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and aldehydes.
Introduction of the cinnamoylamino group: This step involves the reaction of the benzothiophene intermediate with cinnamoyl chloride in the presence of a base to form the cinnamoylamino derivative.
Addition of the carbothioyl group: The final step involves the reaction of the cinnamoylamino derivative with a thiocarbamoyl chloride to introduce the carbothioyl group, resulting in the formation of the target compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 2-{[(cinnamoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic applications in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[(cinnamoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The cinnamoylamino and carbothioyl groups in the compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Ethyl 2-{[(cinnamoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 2-{[(2,2-dimethylpropanoil)amino]carbothioyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Ethyl 2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
The uniqueness of ethyl 2-{[(cinnamoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H22N2O3S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3S2/c1-2-26-20(25)18-15-10-6-7-11-16(15)28-19(18)23-21(27)22-17(24)13-12-14-8-4-3-5-9-14/h3-5,8-9,12-13H,2,6-7,10-11H2,1H3,(H2,22,23,24,27)/b13-12+ |
InChI Key |
SMVHPOJKSVUNEO-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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